4,7-dichloro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological and chemical properties. The compound consists of a fused benzene and imidazole ring with chlorine atoms substituted at the 4 and 7 positions. This structural configuration imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. For instance, the reaction of 4,7-dichloro-o-phenylenediamine with formic acid under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
4,7-Dichloro-1H-benzimidazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,7-dichloro-1H-benzimidazole varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can interfere with DNA synthesis and repair processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
5,6-Dichloro-1H-benzimidazole: Similar in structure but with chlorine atoms at positions 5 and 6.
2-Methyl-4,7-dichloro-1H-benzimidazole: Contains a methyl group at position 2 in addition to chlorine atoms at positions 4 and 7.
4,7-Dichloro-2-mercaptobenzimidazole: Contains a thiol group at position 2 along with chlorine atoms at positions 4 and 7.
Uniqueness: 4,7-Dichloro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 7 enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4,7-dichloro-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZKIRGRWFJGIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.